

7-Tridecanone: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *7-Tridecanone*

Cat. No.: *B047724*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Tridecanone**, a long-chain aliphatic ketone. It covers its fundamental chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

The systematically correct IUPAC name for this compound is tridecan-7-one.^[1]^[2] It is also widely known by several synonyms.

Table 1: Synonyms and Identifiers for **7-Tridecanone**

Type	Identifier
Common Synonyms	Dihexyl ketone, Di-n-hexyl ketone, Enanthone, Hexyl ketone.[1][2][3]
CAS Registry Number	462-18-0.[1][2][3]
EC Number	207-324-3.[1][3]
PubChem CID	10015.[1][3]
UNII	L0RDD0T8DG.[1]

Physicochemical Properties

7-Tridecanone is a white to light yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[[3](#)] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of **7-Tridecanone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₆ O	[1][2][3]
Molecular Weight	198.34 g/mol	[1][2][3]
Melting Point	27.0 to 32.5 °C	[4]
Boiling Point	264 °C (lit.)	[4]
Density	0.825 g/mL at 25 °C (lit.)	[4]
Flash Point	>230 °F (>110 °C)	[4]
Solubility	Almost insoluble in water (0.056 g/L at 25 °C). [3]	
Appearance	White or Colorless to Light yellow powder to lump to clear liquid.[3]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **7-Tridecanone**. The following tables summarize key spectroscopic data.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Key Absorptions (cm ⁻¹)	Source
C-H stretch	~2930, 2860	[5]
C=O stretch (strong)	~1715	[5]

Table 4: Mass Spectrometry (MS) Data

Technique	Key m/z values	Source
Electron Ionization (EI)	Data available in NIST Mass Spectrometry Data Center.[2] [6]	

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Nucleus	Chemical Shift (δ , ppm)
¹³ C NMR	Data available.[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **7-Tridecanone** are provided below.

Synthesis of 7-Tridecanone from 7-Tridecanol

A common synthetic route to **7-Tridecanone** is the oxidation of the secondary alcohol, 7-Tridecanol.[7]

This method employs a solution of chromium trioxide in sulfuric acid and acetone to efficiently oxidize secondary alcohols to ketones.[\[7\]](#)

Experimental Protocol:

- Dissolve 7-tridecanol (10.0 g, 49.9 mmol) in 100 mL of acetone in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.[\[7\]](#)
- Cool the solution to 15-20°C in an ice-water bath.[\[7\]](#)
- Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL.[\[7\]](#)
- Add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 35°C.[\[7\]](#)
- Monitor the reaction by observing the color change from orange to green.[\[7\]](#)
- Upon completion, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the green color persists.[\[7\]](#)
- Decant the reaction mixture from the chromium salts and wash the salts with acetone.[\[7\]](#)
- Combine the acetone solutions and concentrate them under reduced pressure.[\[7\]](#)
- Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.[\[7\]](#)
- Remove the solvent by rotary evaporation to yield **7-tridecanone**.[\[7\]](#)

This is a milder, more modern method for the oxidation of secondary alcohols.[\[7\]](#)

Experimental Protocol:

- Combine 7-tridecanol (5.0 g, 24.9 mmol), TEMPO (0.039 g, 0.25 mmol), and 50 mL of dichloromethane in a round-bottomed flask.[\[7\]](#)
- Add a solution of potassium bromide (0.30 g, 2.5 mmol) in 5 mL of water to the mixture.[\[7\]](#)

- Cool the biphasic mixture to 0°C with vigorous stirring.[7]
- Prepare an aqueous solution of sodium hypochlorite (10-15% available chlorine, 25 mL) with sodium bicarbonate (2.1 g, 25 mmol).[7]
- Add the sodium hypochlorite solution dropwise, maintaining the temperature below 5°C.[7]
- Stir the reaction at 0°C for 1-2 hours and monitor by TLC.[7]
- After completion, wash the combined organic layers with 1 M HCl, saturated sodium thiosulfate solution, and brine.[7]
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford **7-tridecanone**.[7]

Spectroscopic Analysis

Sample Preparation:

- Liquid Samples: A thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5]
- Solid Samples: Analyze as a KBr pellet or as a mull in Nujol.[5]

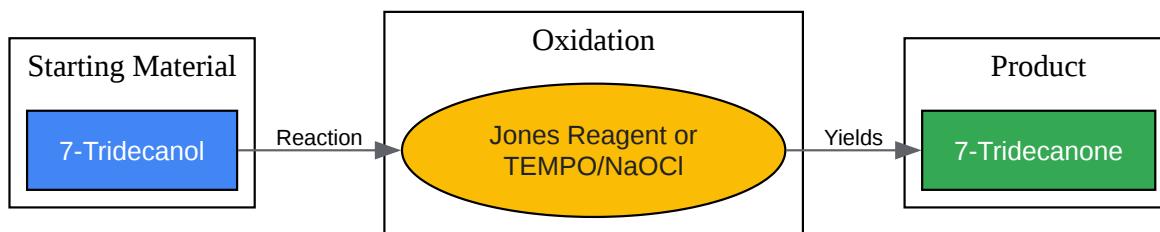
Data Acquisition:

- Record a background spectrum of the empty sample holder or pure solvent.[5]
- Place the sample in the instrument's sample compartment.
- Record the spectrum, typically over the range of 4000 to 400 cm^{-1} .[5]
- Subtract the background spectrum from the sample spectrum.[5]

Sample Preparation:

- Dissolve a small amount of the compound (typically 5-20 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.[5]

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[5]

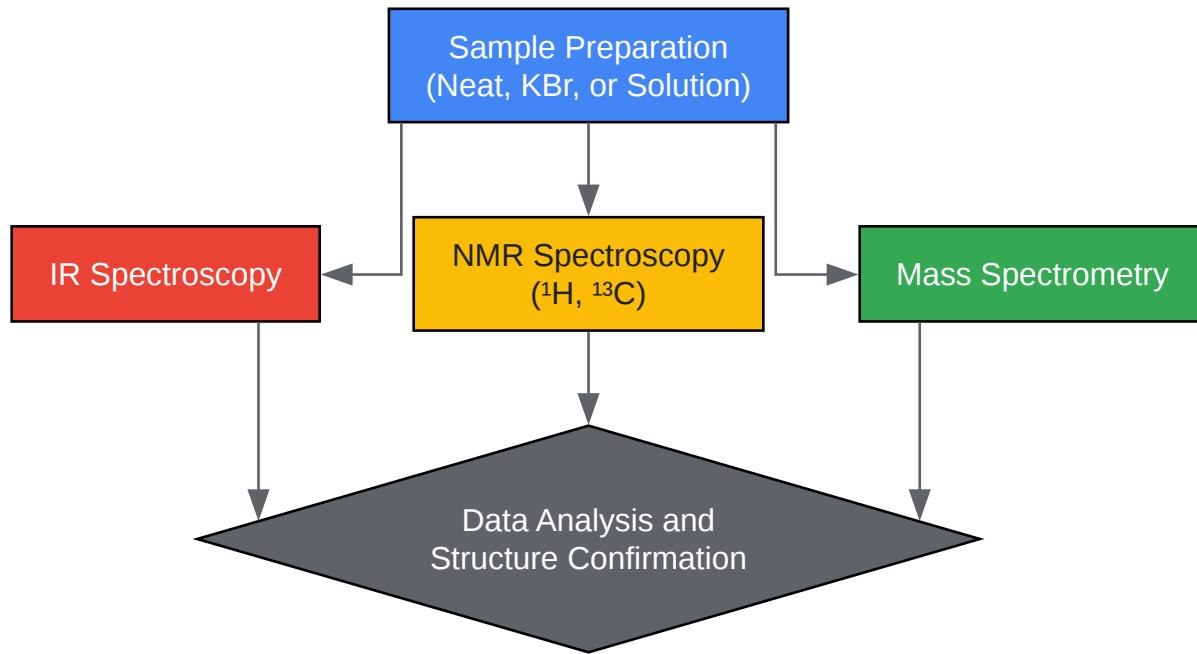

Data Acquisition:

- The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]
- The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of **7-Tridecanone** from its corresponding alcohol is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **7-Tridecanone**.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a synthesized compound like **7-Tridecanone** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **7-Tridecanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Tridecanone | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Tridecanone [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 7-TRIDECANONE | 462-18-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Tridecanone [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [7-Tridecanone: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047724#iupac-name-and-synonyms-for-7-tridecanone\]](https://www.benchchem.com/product/b047724#iupac-name-and-synonyms-for-7-tridecanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com